[1-(1-Benzofuran-2-yl)ethyl]hydrazine
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Overview
Description
[1-(1-Benzofuran-2-yl)ethyl]hydrazine: is an organic compound that features a benzofuran ring attached to an ethyl group, which is further linked to a hydrazine moiety. Benzofuran derivatives are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzofuran-2-yl)ethyl]hydrazine typically involves the reaction of 2-acetylbenzofuran with hydrazine derivatives. For instance, a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol, catalyzed by concentrated hydrochloric acid under reflux conditions, yields the desired compound . The crude product is then purified by crystallization using dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Benzofuran-2-yl)ethyl]hydrazine can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce ethylamines.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: [1-(1-Benzofuran-2-yl)ethyl]hydrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, and antiviral properties.
Industry:
Mechanism of Action
The mechanism of action of [1-(1-Benzofuran-2-yl)ethyl]hydrazine involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazine group can form reactive intermediates that further interact with cellular components, leading to the observed biological effects .
Comparison with Similar Compounds
- [1-(1-Benzofuran-2-yl)ethylidene]hydrazine
- [1-(3-ethyl-1-benzofuran-2-yl)ethyl]hydrazine
Comparison: While these compounds share the benzofuran core structure, their unique substituents and functional groups confer different biological activities and chemical reactivity.
Properties
CAS No. |
1016498-93-3 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)ethylhydrazine |
InChI |
InChI=1S/C10H12N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-7,12H,11H2,1H3 |
InChI Key |
MFOGVQSEDJNVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NN |
Origin of Product |
United States |
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